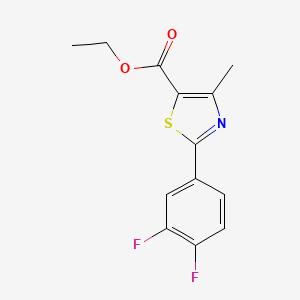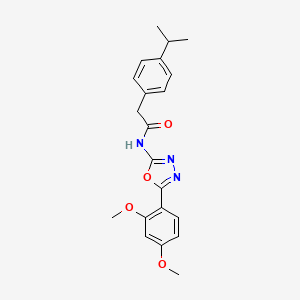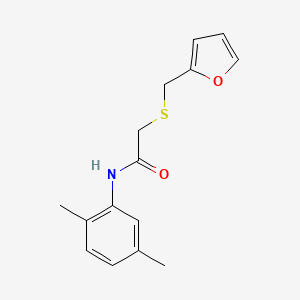
N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide, also known as DMFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFA is a thioamide derivative of furan, and it is synthesized through a multistep process involving several chemical reactions.
Aplicaciones Científicas De Investigación
Chemoselective Protection and Metallation of Heteroaromatic Aldehydes
Carpenter and Chadwick (1985) discuss the chemoselective protection of heteroaromatic aldehydes, including furan- and thiophene-2-carboxaldehydes, as imidazolidine derivatives. This method facilitates the selective metallation at specific positions of the heteroaromatic rings, indicating the compound's utility in complex organic syntheses (Carpenter & Chadwick, 1985).
Synthesis and Pharmacological Evaluation of S-Acetamide Derivatives
Severina et al. (2020) conducted a study on the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Although this study focuses on a different core structure, it highlights the importance of acetamide derivatives in developing pharmacologically active agents (Severina et al., 2020).
Binding Affinity and Structural Analysis
Laughton et al. (1995) investigated the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. Their work provides insight into how furan derivatives can interact with DNA, offering potential applications in drug design and molecular biology (Laughton et al., 1995).
Cytotoxic Evaluation of β-Aryl-α-Dimethoxyphosphoryl-γ-Lactams
Cinar et al. (2017) explored the design, synthesis, and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams. Their research into the cytotoxicity of these compounds against various cancer cell lines suggests the potential of similar acetamide derivatives in cancer research (Cinar et al., 2017).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(furan-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-5-6-12(2)14(8-11)16-15(17)10-19-9-13-4-3-7-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOFCSJZUAZWPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)
![1-[4-[2-(4-Methylsulfonylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2388702.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![4-Tert-butyl-6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2388705.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
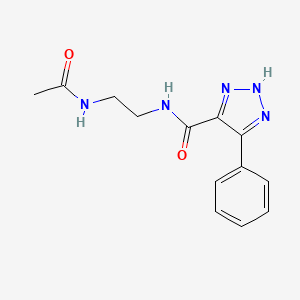
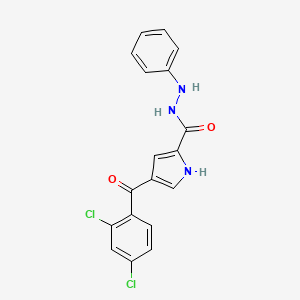
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)
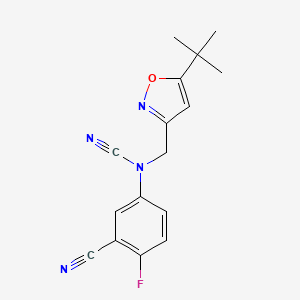
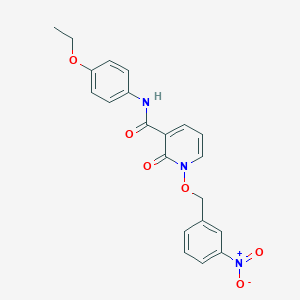
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)
![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)
